molecular formula C20H17ClFN3O3S B2804973 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899987-93-0

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2804973
CAS RN: 899987-93-0
M. Wt: 433.88
InChI Key: NUYMBXDDYWZASR-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3S and its molecular weight is 433.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Chemical Synthesis and Confirmation : The synthesis of novel derivatives, including structural analogs of the given compound, has been extensively explored. Chemical structures of these compounds were confirmed using spectroscopic methods such as NMR, IR, and Mass spectrometry (Sunder & Maleraju, 2013), (Debnath & Ganguly, 2015), (Fuloria et al., 2009).

  • Isotope-Labeled Synthesis : Research has also focused on the synthesis of stable isotope-labeled analogs for detailed scientific studies, highlighting the compound's potential in advanced research applications (Lin & Weaner, 2012).

Biological Activity

  • Antimicrobial Activity : Several studies have synthesized and tested derivatives for their antimicrobial properties. For instance, some compounds have shown promising antibacterial and antifungal activities, marking the potential of these compounds in the development of new antimicrobial agents (Fuloria et al., 2009), (Saravanan et al., 2010), (Hamdi et al., 2012).

  • Anti-inflammatory and Anticancer Activity : Some derivatives have been studied for their anti-inflammatory and anticancer properties. Certain compounds exhibited significant anti-inflammatory activity, while others demonstrated selective inhibition of cancer cell line growth (Sunder & Maleraju, 2013), (Havrylyuk et al., 2013).

Analytical and Medicinal Chemistry

  • Metabolism Studies : Compounds structurally similar to the given compound have been analyzed to understand the metabolism of certain herbicides in human and rat liver microsomes, revealing insights into the metabolic pathways and toxicology (Coleman et al., 2000).

  • Development of Therapeutics : Novel crystalline forms and their synthesis routes have been explored, particularly focusing on their potential therapeutic applications, such as in the treatment of asthma and chronic obstructive pulmonary disease (Norman, 2013).

properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c1-12-3-4-13(9-16(12)22)24-18(26)11-29-19-20(27)25(8-7-23-19)14-5-6-17(28-2)15(21)10-14/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYMBXDDYWZASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

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